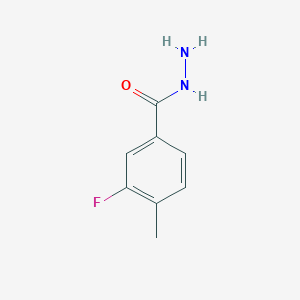

3-Fluoro-4-methylbenzohydrazide

Beschreibung

Overview of Hydrazide Chemistry in Modern Research

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. This structural motif is a cornerstone in modern chemical research, primarily due to its versatile reactivity and its prevalence in biologically active molecules. thepharmajournal.commdpi.comrjptonline.org The hydrazide moiety can act as a nucleophile, participate in condensation reactions to form hydrazones, and serve as a precursor for the synthesis of a wide array of heterocyclic compounds such as oxadiazoles, triazoles, and pyrazoles. mdpi.com This reactivity makes hydrazides invaluable building blocks in synthetic organic chemistry.

In the realm of medicinal chemistry, hydrazide derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. thepharmajournal.comresearchgate.netresearchgate.net The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions is often crucial for their biological function, allowing them to interact with various enzymes and receptors within biological systems. researchgate.net

Significance of Fluorinated Benzohydrazides in Medicinal and Synthetic Chemistry

Fluorinated benzohydrazides, which combine the versatile hydrazide functional group with the unique properties of fluorine, are therefore of significant interest. The presence of a fluorine atom on the benzene (B151609) ring of a benzohydrazide (B10538) can modulate its reactivity and biological activity. This has led to increased exploration of these compounds in drug discovery and materials science. researchgate.net

Research Trajectories and Academic Objectives Pertaining to 3-Fluoro-4-methylbenzohydrazide

The specific compound, this compound, with its distinct substitution pattern, presents several avenues for research. Academic objectives surrounding this molecule primarily focus on three areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a fundamental objective. This includes the exploration of various starting materials and reaction conditions. A common method for the synthesis of benzohydrazides involves the reaction of the corresponding benzoic acid or its ester with hydrazine (B178648) hydrate. thepharmajournal.comchemmethod.comnih.gov Another potential route is the reaction of a nitrile with hydrazine. Once synthesized, thorough characterization using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry is crucial to confirm its structure and purity. derpharmachemica.comresearchgate.netjeolusa.com

Exploration of Chemical Reactivity: Investigating the reactivity of the hydrazide functional group in this compound is another key research area. This involves studying its reactions with various electrophiles, such as aldehydes and ketones, to form a library of novel hydrazone derivatives. The electronic effects of the fluorine and methyl substituents on the reactivity of the aromatic ring and the hydrazide moiety are of particular interest. researchgate.net

Investigation of Potential Applications: A significant research trajectory involves screening this compound and its derivatives for potential biological activities. Given the known pharmacological profiles of hydrazides and fluorinated compounds, these molecules are promising candidates for antimicrobial, anticancer, or anti-inflammatory agents. researchgate.netnih.gov Furthermore, its properties as a ligand for metal complexes or as a building block for functional materials could also be explored.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 953735-01-8 bldpharm.comsigmaaldrich.comarctomsci.comthsci.comenaminestore.com |

| Molecular Formula | C8H9FN2O bldpharm.com |

| Molecular Weight | 168.17 g/mol sigmaaldrich.comenaminestore.com |

| SMILES | O=C(NN)C1=CC=C(C)C(F)=C1 bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKHDRBSWLCCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953735-01-8 | |

| Record name | 3-fluoro-4-methylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylbenzohydrazide and Its Derivatives

Direct Synthesis of 3-Fluoro-4-methylbenzohydrazide Precursors

The initial step in the synthesis of this compound is the preparation of a reactive precursor, typically an acyl chloride.

Synthesis of 3-Fluoro-4-methylbenzoyl Chloride

3-Fluoro-4-methylbenzoyl chloride is a key intermediate synthesized from 3-fluoro-4-methylbenzoic acid. The most common method for this conversion is chlorination using thionyl chloride (SOCl₂). In a typical procedure, 3-fluoro-4-methylbenzoic acid is dissolved in an inert solvent like dichloromethane. Thionyl chloride is then added, and the mixture is heated to reflux. The progress of this reaction is monitored using thin-layer chromatography (TLC). The fluorine atom at the 3-position and the methyl group at the 4-position on the benzene (B151609) ring influence the reactivity of the resulting acyl chloride.

| Reactant | Reagent | Solvent | Conditions | Product |

| 3-Fluoro-4-methylbenzoic acid | Thionyl chloride (SOCl₂) | Dichloromethane | Reflux | 3-Fluoro-4-methylbenzoyl Chloride |

Hydrazinolysis Approaches to Benzohydrazides

Benzohydrazides, including this compound, are commonly synthesized through the hydrazinolysis of corresponding esters or acyl chlorides. This reaction involves the treatment of the ester or acyl chloride with hydrazine (B178648) hydrate. biointerfaceresearch.comnih.gov For instance, substituted benzohydrazides can be prepared by refluxing the corresponding methyl benzoate (B1203000) with hydrazine hydrate. biointerfaceresearch.com This nucleophilic acyl substitution reaction is a fundamental step in forming the hydrazide functional group, which is a crucial component for the subsequent synthesis of hydrazone derivatives. nih.govorganic-chemistry.org

Derivatization via Condensation Reactions

The versatile hydrazide functional group allows for further molecular complexity through condensation reactions, leading to a wide array of derivatives with diverse applications.

Synthesis of Hydrazone Derivatives from this compound

Hydrazones are a significant class of compounds synthesized from this compound. The general method involves a condensation reaction between the hydrazide and various aldehydes or ketones. nih.govnih.gov This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.comnih.gov The resulting hydrazone is characterized by the presence of the azomethine group (-N=CH-). aip.orgresearchgate.net For example, new hydrazone derivatives of 4-fluorobenzohydrazide have been synthesized, highlighting the utility of this synthetic route. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |

| This compound | Aldehyde or Ketone | Ethanol, Methanol (B129727), etc. | Reflux, often with acid catalyst | Hydrazone Derivatives |

Microwave-Assisted Synthetic Methodologies

To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been effectively applied to the synthesis of hydrazones. aip.orgmdpi.com This technique often leads to shorter reaction times and can be more environmentally friendly due to reduced solvent usage. bas.bgbenthamdirect.com For instance, the condensation of hydrazides with aldehydes can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating methods. bas.bg This method has been successfully used for synthesizing a variety of hydrazone derivatives, demonstrating its efficiency and broad applicability. nih.govminarjournal.com

Development of Multicomponent and Green Chemistry Routes for Related Hydrazones

In recent years, there has been a growing emphasis on developing more sustainable synthetic methods. Green chemistry approaches to hydrazone synthesis include performing reactions in aqueous media, using grinding techniques (mechanochemistry), or conducting solvent-free reactions. ajgreenchem.comorientjchem.org These methods aim to reduce the use of hazardous organic solvents and improve energy efficiency. orientjchem.org Multicomponent reactions, where multiple starting materials react in a single step to form the final product, also represent an efficient and atom-economical approach to synthesizing complex hydrazone derivatives. nih.gov These strategies align with the principles of green chemistry by minimizing waste and simplifying synthetic procedures. researchgate.netorientjchem.org

Synthetic Strategies for Heterocyclic Frameworks Incorporating this compound Moieties

The versatile chemical nature of this compound, characterized by its reactive hydrazide functional group and substituted phenyl ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its integration into more complex molecular architectures is a key area of research, leading to the development of novel structures with potential applications in medicinal chemistry and material science. The following sections detail established synthetic methodologies for incorporating the 3-fluoro-4-methylbenzoyl hydrazide scaffold into indole (B1671886), isatin (B1672199), and oxadiazole ring systems.

Incorporation into Indole-Based Systems

A primary and historically significant method for the synthesis of indole frameworks is the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction facilitates the creation of the indole ring system from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.org The process is catalyzed by either Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgmdpi.com

The general mechanism commences with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone. This intermediate subsequently isomerizes to an enamine tautomer. byjus.com A critical step in the sequence is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. Finally, the molecule undergoes cyclization and eliminates a molecule of ammonia (B1221849) to yield the stable, aromatic indole ring. wikipedia.org

While direct use of this compound is not explicitly detailed in the context of the Fischer indole synthesis, aryl hydrazides are recognized as effective surrogates for aryl hydrazines in this process. organic-chemistry.org The hydrazide can be converted in situ or in a preceding step to the required (3-fluoro-4-methylphenyl)hydrazine. This hydrazine derivative can then be reacted with a suitable ketone or aldehyde to construct an indole ring bearing the 3-fluoro-4-methylphenyl substituent, demonstrating the utility of this compound as a latent precursor for these systems.

General Reaction Scheme for Fischer Indole Synthesis:

| Reactant A | Reactant B | Conditions | Product |

| (3-Fluoro-4-methylphenyl)hydrazine | Ketone/Aldehyde | Acid Catalyst (Brønsted or Lewis) | Substituted Indole |

Integration into Isatin-Hybrid Structures

Isatin (1H-indole-2,3-dione) serves as a prominent scaffold in medicinal chemistry, and its hybridization with other pharmacophores is a common strategy in drug design. The direct incorporation of the this compound moiety into an isatin framework has been successfully achieved through the synthesis of isatin-hybrid hydrazones. youtube.com

This synthesis is typically a straightforward condensation reaction. The ketone group at the C-3 position of the isatin ring reacts with the terminal amino group of this compound. The reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration process. This approach leads to the formation of a new molecule featuring an azomethine (-C=N-) linkage, connecting the two parent scaffolds.

One specific example is the synthesis of (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-3-fluoro-4-methylbenzohydrazide. youtube.com In this procedure, 1-benzylindoline-2,3-dione (N-benzylisatin) is reacted with this compound, yielding the target hybrid compound. youtube.com

Synthesis of an Isatin-Hybrid Hydrazone:

| Reactant A | Reactant B | Product | Yield (%) | Melting Point (°C) |

| 1-Benzylindoline-2,3-dione | This compound | (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-3-fluoro-4-methylbenzohydrazide | 92 | 228–230 |

Data sourced from reference youtube.com.

Formation of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif frequently found in biologically active compounds. Acid hydrazides are key starting materials for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The most common and direct synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. mdpi.com

This two-step process begins with the acylation of the starting hydrazide. This compound is reacted with a second carboxylic acid, or more commonly, a more reactive derivative such as an acid chloride or anhydride (B1165640). This reaction forms an intermediate N,N'-diacylhydrazine. In the second step, this diacylhydrazine undergoes intramolecular cyclization with the elimination of a water molecule, a process typically induced by strong dehydrating agents. mdpi.com Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, effectively promoting the ring closure to form the stable 1,3,4-oxadiazole ring. mdpi.com

This methodology allows for the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the 3-fluoro-4-methylphenyl group originating from the starting hydrazide, and the other is derived from the acylating agent.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:

| Step | Reactants | Intermediate/Product | Reagents/Conditions |

| 1. Acylation | This compound + R-COCl (Acid Chloride) | N-(3-Fluoro-4-methylbenzoyl)-N'-(acyl)hydrazine | Base (e.g., Pyridine) |

| 2. Cyclodehydration | N-(3-Fluoro-4-methylbenzoyl)-N'-(acyl)hydrazine | 2-(3-Fluoro-4-methylphenyl)-5-R-1,3,4-oxadiazole | POCl₃, Reflux |

Spectroscopic and Crystallographic Elucidation of 3 Fluoro 4 Methylbenzohydrazide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural confirmation of 3-Fluoro-4-methylbenzohydrazide and its derivatives relies on the synergistic application of several high-resolution spectroscopic methods. These techniques probe different aspects of the molecular structure, and together, they provide a detailed and unambiguous picture of the compound's constitution and stereochemistry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the hydrazide moiety is confirmed by several key vibrations. The N-H stretching vibrations of the -NHNH2 group typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be observed in the range of 1630-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, is typically found around 1520-1550 cm⁻¹.

The aromatic part of the molecule also gives rise to characteristic signals. The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The presence of the fluorine substituent can be identified by a C-F stretching band, which is typically strong and found in the 1000-1400 cm⁻¹ range. For instance, in the related compound 4-methyl-3-nitrobenzoic acid, characteristic peaks for the aromatic C-H and C=C stretching are observed, providing a reference for the expected regions in this compound. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1520-1550 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1000-1400 |

This table presents predicted FT-IR absorption bands for this compound based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

The ¹H-NMR spectrum of this compound would provide valuable information on the number and environment of the protons. The protons of the hydrazide group (-NH and -NH₂) are expected to appear as broad singlets in the downfield region, typically between δ 8.0 and δ 10.0 ppm for the NH proton and around δ 4.5 ppm for the NH₂ protons, though their positions can be affected by solvent and concentration.

The aromatic region of the spectrum would show signals for the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns are expected. Based on data for the analogous 3-fluoro-4-methylbenzaldehyde, the proton ortho to the carbonyl group (C5-H) would likely appear as a doublet, while the other two protons (C2-H and C6-H) would show more complex splitting due to both fluorine and proton-proton coupling. nih.govchemicalbook.com The methyl group protons (-CH₃) would appear as a singlet in the upfield region, typically around δ 2.3 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH | 8.0 - 10.0 | br s |

| Aromatic-H | 7.0 - 8.0 | m |

| -NH₂ | ~4.5 | br s |

| -CH₃ | ~2.3 | s |

This table presents predicted ¹H-NMR chemical shifts for this compound based on data from analogous compounds. 'br s' denotes a broad singlet and 'm' denotes a multiplet.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The carbonyl carbon of the hydrazide group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.

The aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine atom (C3) will show a large coupling constant (¹JCF), resulting in a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The chemical shifts of the aromatic carbons can be predicted based on the known substituent effects of fluorine and a methyl group on a benzene ring. nih.govchemicalbook.com The methyl carbon will give a signal in the upfield region, around δ 20 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C | 110 - 140 |

| -CH₃ | ~20 |

This table presents predicted ¹³C-NMR chemical shifts for this compound. 'd' indicates a doublet due to C-F coupling.

For derivatives of this compound, particularly Schiff bases formed by condensation with aldehydes or ketones, stereochemistry becomes a critical aspect of their structural elucidation. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for this purpose. researchgate.netresearchgate.net

NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. numberanalytics.com This allows for the determination of the relative stereochemistry of substituents around a double bond or a ring system. For example, in a Schiff base derivative of this compound, a NOESY experiment could distinguish between E and Z isomers by observing the spatial correlation between the imine proton and protons on the adjacent aromatic ring. The presence of a cross-peak between these protons would confirm their proximity and thus establish the stereochemical arrangement. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₈H₉FN₂O, the calculated exact mass is 168.0699 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) that matches this calculated value to within a few parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the molecular formula and distinguishes the compound from other potential isomers or impurities.

Electronic Absorption Spectroscopy (UV-Vis) for Aromatic Systems

Electronic absorption spectroscopy is a powerful technique to probe the electronic transitions within aromatic systems like benzohydrazide (B10538) derivatives. The UV-Vis spectra of these compounds typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. For benzohydrazide derivatives, these transitions are typically observed in the shorter wavelength region of the UV spectrum. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring.

The n → π* transitions involve the excitation of a non-bonding electron (from the lone pair of a heteroatom like oxygen or nitrogen) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths. In hydrazone derivatives of benzohydrazides, the azomethine group (-HC=N-) gives rise to an n → π* transition. researchgate.net

For instance, studies on various hydrazone ligands have shown absorption bands for n → π* transitions in the range of 26,020-26,570 cm⁻¹ and for π → π* transitions in the range of 38,890-38,982 cm⁻¹. researchgate.net The formation of metal complexes with these ligands can cause these bands to disappear, confirming chelation. researchgate.net Another study on hydrazone ligands reported n → π* transitions in the region of 28,168-29,142 cm⁻¹ and π → π* transitions due to the aromatic ring in the region of 30,695-32,780 cm⁻¹. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Benzohydrazide Derivatives

| Compound Type | Transition | Wavenumber (cm⁻¹) | Reference |

| Hydrazone Ligands | n → π | 26,020 - 26,570 | researchgate.net |

| π → π | 38,890 - 38,982 | researchgate.net | |

| Hydrazone Ligands | n → π* (azomethine) | 28,168 - 29,142 | researchgate.net |

| π → π* (aromatic ring) | 30,695 - 32,780 | researchgate.net |

It is important to note that the solvent polarity can also affect the positions of these absorption bands. A deeper understanding of the electronic properties can be achieved through computational studies, such as Density Functional Theory (DFT) investigations. cper-manifest.fr

Single Crystal X-ray Diffraction Analysis

X-ray crystallography allows for the precise determination of the molecular conformation and geometry of this compound and its derivatives. researchgate.net For example, in the crystal structure of some benzohydrazide derivatives, the benzohydrazide moiety has been observed to form specific dihedral angles with the phenyl rings of the molecule. researchgate.net The conformation of these molecules can be influenced by the rotation around the C(O)-N bond. rsc.org

Hydrogen bonding plays a critical role in the crystal packing of benzohydrazide derivatives. Both intermolecular and intramolecular hydrogen bonds are frequently observed. rsc.orgresearchgate.net Intermolecular N-H···O hydrogen bonds can link molecules into infinite chains. researchgate.net Intramolecular hydrogen bonds, for instance between an ortho substituent on the benzoyl ring and the amide proton, can significantly influence the conformational rigidity of the molecule. rsc.orgnih.gov The presence and nature of these hydrogen bonds can be further investigated using techniques like Hirshfeld surface analysis. researchgate.net

The single crystal X-ray diffraction analysis provides crucial crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), cell volume, and the space group. For example, a benzohydrazide derivative has been reported to crystallize in the monoclinic crystal system with the C 2/c space group. researchgate.net Another study on a triazoloquinazolines derivative reported a monoclinic system with a P21/n space group. researchgate.net These parameters are fundamental for defining the crystal lattice and the symmetry of the crystal structure. mdpi.commdpi.com

Table 2: Illustrative Crystallographic Parameters for a Benzohydrazide Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C 2/c | researchgate.net |

Benzohydrazide derivatives can exhibit tautomerism, existing in equilibrium between different structural isomers. nih.gov The two common tautomeric forms are the keto and enol forms. Spectroscopic techniques like FTIR and NMR, in conjunction with crystallographic data, are instrumental in studying this phenomenon. derpharmachemica.com In the solid state, X-ray crystallography can definitively identify the dominant tautomeric form. For instance, some Schiff bases derived from benzohydrazides exist in the enol-imine form stabilized by an intramolecular O-H···N hydrogen bond, while others adopt a zwitterionic imine form due to intramolecular proton transfer. nih.gov The keto-enol tautomerism can also be authenticated by the shifting of the -C=O group's signal in the NMR spectrum upon complexation. researchgate.net The study of tautomeric equilibrium is crucial as it can significantly affect the chemical reactivity and biological activity of the compounds. nih.gov

Computational and Theoretical Investigations of 3 Fluoro 4 Methylbenzohydrazide and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, forming a stable complex. researchgate.net This method is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity. For 3-Fluoro-4-methylbenzohydrazide, docking simulations are crucial for identifying potential biological targets and elucidating its binding mode.

Molecular docking simulations calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the interaction between a ligand and a target protein. Studies on analogous benzohydrazide (B10538) and hydrazone derivatives have shown that these compounds can exhibit significant binding affinities for various enzymatic targets. benthamdirect.compensoft.netnih.gov For this compound, these simulations would assess how the fluoro and methyl substitutions on the benzene (B151609) ring influence its recognition profile within a receptor's active site. The binding affinities of the parent compound and its analogues are systematically compared to identify key structural features that enhance binding. nih.gov

Below is a representative table of binding affinities for this compound and hypothetical analogues against a protein target, such as a kinase.

| Compound | IUPAC Name | Docking Score (kcal/mol) |

| 1 | This compound | -7.8 |

| 2 | 4-Methylbenzohydrazide (B1294431) | -7.1 |

| 3 | 3-Fluorobenzohydrazide | -7.5 |

| 4 | N'-(phenylmethylidene)-3-fluoro-4-methylbenzohydrazide | -9.2 |

This table presents illustrative data based on typical docking scores for similar small molecules.

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Several studies have successfully used docking to model the interaction of benzohydrazide and hydrazone derivatives with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov

For this compound, simulations would identify key amino acid residues in the EGFR active site that it interacts with. The hydrazide moiety is a potent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with hinge region residues of kinases. The 3-fluoro substituent can form halogen bonds or other electrostatic interactions, while the 4-methyl group typically engages in hydrophobic interactions.

Key Predicted Interactions with EGFR:

Hydrogen Bonds: The N-H and C=O groups of the hydrazide core are predicted to form hydrogen bonds with the backbone of hinge region amino acids.

Hydrophobic Interactions: The methyl-substituted benzene ring is expected to fit into a hydrophobic pocket, interacting with nonpolar residues.

Halogen Interactions: The fluorine atom may interact with electron-rich pockets or participate in halogen bonding, further anchoring the ligand.

| Interacting Residue (EGFR) | Interaction Type |

| Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic |

| Val726 | Hydrophobic |

| Thr790 | Hydrogen Bond |

| Cys797 | van der Waals |

This table illustrates the types of interactions commonly observed for kinase inhibitors within the EGFR active site.

Molecular Dynamics Simulations for Investigating Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and conformational changes. tandfonline.comnih.gov Following docking, MD simulations are performed on the predicted ligand-receptor complex to validate the binding mode and assess its stability under simulated physiological conditions. researchgate.netnih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable complex is characterized by low and converging RMSD values, indicating that the ligand remains securely bound in its initial predicted pose. mdpi.com

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 |

| 40 | 1.4 | 1.6 |

| 60 | 1.3 | 1.5 |

| 80 | 1.5 | 1.7 |

| 100 | 1.4 | 1.6 |

This table shows hypothetical RMSD data from a 100 ns MD simulation, indicating that the complex reaches equilibrium and remains stable.

Chemical Reactivity and Advanced Derivatization Strategies for 3 Fluoro 4 Methylbenzohydrazide

Elucidation of Fundamental Reaction Pathways and Mechanisms

The reactivity of 3-Fluoro-4-methylbenzohydrazide is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group and the potential for reactions involving the aromatic ring and the methyl group. Key reaction pathways include condensation, acylation, and cyclization.

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the terminal amine of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N'-substituted hydrazone. For instance, the reaction of this compound with 1-benzyl-1H-indole-3-carboxaldehyde in refluxing methanol (B129727) with acetic acid as a catalyst yields (E)-N′-((1-benzyl-1H-indol-3-yl)methylene)-3-fluoro-4-methylbenzohydrazide. nih.gov Similarly, it reacts with isatin (B1672199) derivatives, such as 1-benzyl-2-oxoindoline-3-one, to form isatin-hybrid hydrazones. rsc.org

Another significant reaction pathway is the acylation of the hydrazide moiety. The terminal nitrogen atom can be readily acylated by various acylating agents, such as acid chlorides or anhydrides. A notable example is the reaction of this compound with difluoroacetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) in tetrahydrofuran. google.com This reaction leads to the formation of N'-(2,2-difluoroacetyl)-3-fluoro-4-methylbenzohydrazide, an important intermediate for further transformations. google.com

The resulting N'-acyl-benzohydrazides can undergo intramolecular cyclization to form various heterocyclic systems. For example, N'-(2,2-difluoroacetyl)-3-fluoro-4-methylbenzohydrazide can be cyclized to form a 2-(difluoromethyl)-5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole. google.com This cyclization is a key step in the synthesis of more complex molecules.

Exploration of Diverse Functional Group Transformations

The functional groups present in this compound, namely the fluoro, methyl, and hydrazide groups, allow for a wide range of transformations to generate diverse derivatives.

The hydrazide functional group is particularly versatile. Beyond the formation of hydrazones and acylation products, it can be a precursor to various five- and six-membered heterocyclic rings. The synthesis of 1,3,4-oxadiazoles from N'-acyl-benzohydrazides is a prime example. google.comgoogle.com

While less commonly exploited in the available literature for this specific molecule, the fluorine atom on the benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally challenging. The methyl group could be functionalized through benzylic halogenation, providing another handle for further derivatization.

The following table summarizes the synthesis of a hydrazone derivative from this compound:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| This compound | 1-Benzyl-1H-indole-3-carboxaldehyde | (E)-N′-((1-benzyl-1H-indol-3-yl)methylene)-3-fluoro-4-methylbenzohydrazide | 84 | 203–205 |

Table 1: Synthesis of an N-benzyl indole-derived hydrazone. nih.gov

Development and Application of Catalyst-Mediated Reactions

Catalyst-mediated reactions significantly expand the synthetic utility of this compound. The condensation reaction to form hydrazones is often catalyzed by acids. nih.gov

While specific examples of catalyst-mediated cross-coupling reactions directly involving the C-F bond of this compound are not extensively documented in the reviewed literature, this remains a plausible area for future exploration. Palladium-catalyzed cross-coupling reactions are known to activate C-F bonds, particularly in electron-deficient aryl fluorides. Such methodologies could potentially be applied to couple the fluorinated benzohydrazide (B10538) core with various partners.

The synthesis of derivatives often involves multiple steps where catalysts play a crucial role. For example, in the synthesis of N-benzyl indole-based hydrazones, the initial N-benzylation of indole-3-carboxaldehyde (B46971) is facilitated by a base catalyst like K₂CO₃. nih.gov

Design and Synthesis of Novel Synthetic Building Blocks Incorporating the Fluorinated Benzohydrazide Moiety

This compound itself serves as a key synthetic building block. Its derivatization leads to the creation of more complex and functionally rich molecules that are, in turn, valuable building blocks for various applications, particularly in medicinal chemistry.

A significant application of this compound is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. For instance, this compound is a starting material for the synthesis of 2-(difluoromethyl)-5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole, which is a core fragment in the development of histone deacetylase 6 (HDAC6) inhibitors. google.comgoogle.com The synthesis involves the initial formation of an N'-acylhydrazide, followed by cyclization. google.comgoogle.com

The hydrazone derivatives of this compound also represent a class of novel synthetic building blocks. The reaction with isatin derivatives yields isatin-hybrid hydrazones that have been investigated for their potential as anticancer agents. rsc.org The following table shows an example of such a derivative:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| This compound | 1-Benzyl-2-oxoindoline-3-one | (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-3-fluoro-4-methylbenzohydrazide | 92 | 228–230 |

Table 2: Synthesis of an isatin-hybrid hydrazone. rsc.org

These examples highlight how the this compound moiety is incorporated into larger, more complex structures with specific biological targets, underscoring its importance as a foundational building block in drug discovery and design.

Biological Activity Profiling and Structure Activity Relationship Sar Studies of 3 Fluoro 4 Methylbenzohydrazide Derivatives

Anticancer Activity Mechanisms

Activity against Triple-Negative Breast Cancer (TNBC) Cell Lines and Related Models

Derivatives of 3-fluoro-4-methylbenzohydrazide have demonstrated notable potential in the context of triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer. nih.govnih.gov Research has shown that certain hydrazone derivatives can effectively inhibit the proliferation, migration, and invasion of TNBC cell lines. For instance, the fluoro-thiazolylhydrazone compound TSC-3C exhibited a significant inhibitory effect on the MDA-MB-231 TNBC cell line. nih.gov This compound was found to be more potent against MDA-MB-231 cells than against other cancer cell lines, with a half-maximal inhibitory concentration (IC50) of 2.79 ± 0.71 μM. nih.gov

Furthermore, studies on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives have identified compounds that inhibit TNBC cell proliferation by inducing autophagic cell death and apoptosis in MDA-MB-231 and MDA-MB-468 cell lines. nih.govresearchgate.net This suggests that these derivatives could be promising candidates for the development of new TNBC treatments. nih.gov The aggressive nature of TNBC, characterized by the absence of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) receptors, makes the discovery of novel therapeutic agents a critical area of research. nih.gov

The anticancer effects of these derivatives are not limited to direct cell killing. For example, mebendazole, a benzimidazole (B57391) derivative, has been shown to induce DNA damage, cell cycle arrest, and a decrease in the expression of cancer stem cell markers in TNBC cells. mdpi.com This highlights the multifaceted mechanisms through which these compounds can combat TNBC.

Identification and Elucidation of Molecular Targets (e.g., Epidermal Growth Factor Receptor, EGFR)

A key molecular target for some this compound derivatives is the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established target in cancer therapy, and its inhibitors are used to treat various cancers, including non-small cell lung cancer. researchgate.netnih.gov Some pyrimidinamide-based EGFR inhibitors have shown low micromolar IC50 values. nih.gov

In the context of TNBC, research has focused on developing EGFR inhibitors. researchgate.net Although direct inhibition of EGFR by this compound itself is not extensively documented in the provided results, the broader class of hydrazone derivatives has been explored for this purpose. For instance, the fluoro-thiazolylhydrazone compound TSC-3C was found to regulate the MAPK pathway, which is downstream of EGFR signaling, by reducing the phosphorylation of ERK1/2 and JNK in MDA-MB-231 cells. nih.gov

Another important molecular target identified for derivatives of this class is the mammalian target of rapamycin (B549165) (mTOR). nih.gov A lead compound, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, was identified and structurally modified to yield a potent mTOR inhibitor with an IC50 of 0.304 µM. researchgate.net The mTOR pathway is crucial for cell growth, proliferation, and survival, and its inhibition can induce autophagy and apoptosis in cancer cells. nih.gov

Quantitative Analysis of Substituent Effects on Biological Potency (e.g., IC50 values, fluoro vs. chloro substitutions, positional isomerism)

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. This structure-activity relationship (SAR) is crucial for optimizing the anticancer activity of these compounds.

For example, a study on 3-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides revealed that the anticancer potential varied with different substitutions. Compound 22 from this series was identified as the most potent anticancer agent with an IC50 value of 1.20 μM, which was more potent than the standard drugs tetrandrine (B1684364) (IC50 = 1.53 μM) and 5-fluorouracil (B62378) (IC50 = 4.6 μM). nih.gov

The presence and position of a fluorine atom can also have a substantial impact on activity. In a series of fluorobenzoylthiosemicarbazides, the antibacterial activity was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity. nih.gov While this study focused on antibacterial activity, it highlights the importance of fluorine substitution in modulating biological effects.

The following table summarizes the IC50 values of selected hydrazone derivatives against various cancer cell lines, illustrating the impact of different substituents:

| Compound | Cancer Cell Line | IC50 (µM) |

| TSC-3C | MDA-MB-231 (TNBC) | 2.79 ± 0.71 |

| Compound 22 (a 3-bromo-benzohydrazide derivative) | HCT116 (Colon) | 1.20 |

| Pyrrolidinyl-substituted phenanthrotriazine (9k) | MCF-7 (Breast) | 4.7 |

| Pyrrolidinyl-substituted phenanthrotriazine (9k) | MOLT-4 (Leukemia) | 1.7 |

This data clearly indicates that minor structural modifications can lead to significant changes in anticancer potency.

Deeper Insight into the Role of the Hydrazone Pharmacophore in Antitumor Action

The hydrazone moiety (-C=N-NH-C=O) is a key pharmacophore responsible for the antitumor activity of these derivatives. mdpi.comgoogle.com This structural feature is present in a wide range of compounds with diverse biological activities, including anticancer effects. mdpi.comnih.gov

The hydrazone group can act as a versatile scaffold, allowing for the introduction of various substituents that can modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets. researchgate.net The ability of the hydrazone linker to form hydrogen bonds and participate in other non-covalent interactions is crucial for its binding to target proteins. researchgate.net

Furthermore, the hydrazone pharmacophore is a key component of tridentate ligand systems that can inhibit enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair in cancer cells. google.com This inhibition can lead to the suppression of tumor growth and is particularly relevant for multidrug-resistant tumors. google.com The versatility of the hydrazone scaffold allows for the design of compounds that can overcome drug resistance, a major challenge in cancer chemotherapy. google.com

Antimicrobial Activities

Investigation of Antibacterial Efficacy and Underlying Mechanisms

In addition to their anticancer properties, derivatives of this compound and related hydrazones have demonstrated significant antimicrobial activity. nih.gov

A study on a series of hydrazone compounds derived from 4-methylbenzohydrazide (B1294431) showed that their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae was influenced by the substituents on the benzaldehyde (B42025) ring. researchgate.net A compound with Br-substituent groups (compound 3) exhibited the highest activity against the tested bacterial strains. researchgate.net

The mechanism of antibacterial action for some of these derivatives has been investigated. For instance, fluorobenzoylthiosemicarbazides are considered potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Another class of compounds, 3-methylbenzo[d]thiazol-methylquinolinium derivatives, has been shown to disrupt the GTPase activity and dynamic assembly of FtsZ, a key protein in bacterial cell division. nih.gov This disruption leads to the inhibition of bacterial cell division and ultimately cell death. nih.gov

The following table presents the minimum inhibitory concentrations (MICs) of selected derivatives against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazide (15a, 15b, 16b) | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 |

| 4-fluorophenyl-substituted quinolinium derivative (A2) | MRSA | 1.5 |

| 4-fluorophenyl-substituted quinolinium derivative (A2) | Vancomycin-resistant E. faecalis and E. faecium (VREs) | 2 - 8 |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 |

These findings underscore the potential of this compound derivatives and related compounds as a source for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Analysis of Antifungal Properties and Cellular Targets

While specific studies on the antifungal properties of this compound derivatives are not extensively available in current literature, the broader class of acylhydrazone derivatives has demonstrated significant antifungal potential against various fungal species. nih.gov These compounds represent a promising area for the development of new antifungal agents.

Research into acylhydrazones has identified several cellular mechanisms through which they exert their antifungal effects. One key mechanism involves the disruption of vesicular transport and cell cycle progression. nih.gov Furthermore, these compounds can indirectly affect the synthesis of essential cell membrane components like glucosylceramide. nih.gov Electron microscopy studies on fungal cells treated with acylhydrazone derivatives have revealed significant morphological changes, including thickening of the cell wall, discontinuity of the plasma membrane, and severe cytoplasmic degeneration, ultimately leading to cell death. nih.gov

The primary cellular targets for many existing antifungal drugs include:

DNA and Protein Synthesis: Fluorinated pyrimidines, for example, interfere with DNA replication and protein synthesis. nih.gov

Ergosterol and its Biosynthesis: Polyenes and azoles disrupt the fungal cell membrane by targeting ergosterol, a vital component not found in mammalian cells. nih.govresearchgate.net

Cell Wall Synthesis: Lipopeptides inhibit the synthesis of β-glucans, which are crucial for maintaining the integrity of the fungal cell wall. nih.gov

Fungi can develop resistance to antifungal agents through mechanisms such as mutations in the drug's target site or by actively pumping the drug out of the cell. nih.gov The development of novel compounds like this compound derivatives could potentially overcome these resistance mechanisms. The presence of a fluorine atom, as seen in some antifungal triazole derivatives, has been shown to contribute to their efficacy. psecommunity.org For instance, Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have exhibited moderate antifungal activity against Candida species. nih.gov

Table 1: Antifungal Activity of Selected Acylhydrazone Derivatives

| Compound | Target Fungi | MIC (µg/mL) | Reference |

| D13 | Sporothrix brasiliensis | 0.25 - 1 | nih.gov |

| SB-AF-1002 | Sporothrix schenckii | 0.12 - 0.5 | nih.gov |

| RO4 (4-methoxyphenyl moiety) | Candida albicans | 62.5 | nih.gov |

Enzyme Inhibition Studies

While specific research on the urease inhibitory potential of this compound derivatives is limited, extensive studies on benzohydrazide (B10538) and related hydrazone derivatives have demonstrated significant inhibitory activity against this enzyme. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.

Structure-activity relationship (SAR) studies on benzohydrazide derivatives have revealed several key features influencing their urease inhibitory potency. The nature and position of substituents on both the benzoyl and the benzylidene rings play a crucial role. For instance, one study found that a benzohydrazide derivative with two chloro groups at the meta positions of one ring and a methoxy (B1213986) group at the para position of the other ring was the most active compound in the series, with an IC50 value of 0.87 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.25 µM). nih.gov

Kinetic studies have shown that these compounds can inhibit urease through both competitive and non-competitive mechanisms. nih.gov The presence of a fluorine atom in related structures has also been shown to enhance urease inhibition. In a series of nih.govnih.govacs.orgtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole derivatives, the 4-fluoro substituted analog demonstrated the highest potency among the halogenated derivatives. nih.gov

Table 2: Urease Inhibitory Activity of Selected Benzohydrazide Derivatives

| Compound | Substituents | IC50 (µM) | Inhibition Mode | Reference |

| 36 | 3,5-dichloro (ring A), 4-methoxy (ring B) | 0.87 ± 0.31 | - | nih.gov |

| Thiourea (Standard) | - | 21.25 ± 0.15 | - | nih.gov |

| 6d | 4-fluoro | 1.01 | - | nih.gov |

| 6c | 3-fluoro | 1.40 | - | nih.gov |

| 6b | 2-fluoro | 1.51 | - | nih.gov |

Recent research has identified hydrazide-based compounds as potent and selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in various diseases, including cancer and inflammatory conditions. nih.gov A study reported the first-in-class hydrazide-based HDAC6 selective inhibitor, demonstrating superior pharmacokinetic properties compared to traditional hydroxamic acid-based inhibitors. nih.gov

The structure-activity relationship of these hydrazide-based inhibitors revealed that the nature of the substituent on the hydrazide group and the "cap" group significantly influences HDAC6 selectivity. For instance, an ethyl group substituent on the hydrazide zinc-binding group (ZBG) and a more rigid and larger cap group were found to increase HDAC6 selectivity. nih.gov The representative inhibitor from this study, compound 35m , exhibited a potent HDAC6 inhibitory activity with an IC50 value of 0.019 µM. nih.gov

Furthermore, the role of fluorination in enhancing the selectivity of HDAC inhibitors has been documented. nih.gov Fluorinated linkers in benzohydroxamate-based inhibitors have been shown to establish specific interactions with key residues in the HDAC6 active site, which are hindered in other HDAC isoforms. nih.gov This suggests that the 3-fluoro substitution in this compound could be a beneficial feature for developing selective HDAC6 inhibitors.

Table 3: HDAC6 Inhibitory Activity of a Representative Hydrazide-Based Inhibitor

| Compound | IC50 (µM) for HDAC6 | Key Structural Features | Reference |

| 35m | 0.019 | Ethyl-substituted hydrazide ZBG, rigid cap group | nih.gov |

Broader Biological Spectrum of Hydrazides and Hydrazones

Hydrazide and hydrazone derivatives are a well-established class of compounds with significant anti-inflammatory and analgesic properties. acs.orgjchemlett.com The hydrazone moiety is considered a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov

The anti-inflammatory and analgesic activities of these derivatives are highly dependent on their structural features. For example, the presence of substituents like 4-nitro, 4-methyl, and 2-hydroxy on the phenyl ring of substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides has been shown to confer good in vitro anti-inflammatory activity. nih.gov In vivo studies using carrageenan-induced paw edema in rats have demonstrated that some hydrazide derivatives exhibit dose-dependent anti-inflammatory effects. jchemlett.com

In terms of analgesic activity, studies using the writhing test in mice have shown that many synthesized hydrazide and hydrazone derivatives can induce a significant reduction in the writhing response compared to control groups. nih.gov The presence of a 4-fluorophenyl group has been noted as being more effective than other substitutions in some series of anti-inflammatory hydrazones. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of a Representative Hydrazide Derivative

| Compound | Activity | Model | Key Findings | Reference |

| N-pyrrolylcarbohydrazide (1) | Anti-inflammatory | Carrageenan-induced paw edema | Dose-dependent reduction in edema | jchemlett.com |

| N-pyrrolylcarbohydrazide (1) | Analgesic | Formalin test | Significant reduction in paw-licking time | jchemlett.com |

Hydrazide derivatives, most notably isoniazid (B1672263) (a hydrazide of isonicotinic acid), have been a cornerstone of antituberculosis therapy for decades. mdpi.com This has spurred the development of a wide range of hydrazide-hydrazone derivatives as potential antitubercular agents. mdpi.com While no specific studies on the antitubercular activity of this compound derivatives were identified, research on structurally related compounds provides valuable insights. For instance, N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-fluorobenzohydrazide has been investigated as part of a series of pyrrolyl benzohydrazide derivatives with antitubercular potential. psecommunity.org The incorporation of fluorine atoms into benzimidazole derivatives has also been shown to enhance their antimycobacterial activity. nih.gov

Research on Antiprotozoal Activities of this compound and its Derivatives Remains Undisclosed

Despite a thorough review of available scientific literature, no published research or data could be located detailing the antiprotozoal activities of the chemical compound this compound or its derivatives.

The investigation sought to identify studies on the biological activity profiling and structure-activity relationship (SAR) of this specific compound against various protozoan parasites. However, searches of scholarly databases and scientific publications did not yield any relevant results.

While there is a body of research on the antiprotozoal potential of various other benzohydrazide and hydrazone derivatives, information specifically pertaining to the 3-fluoro-4-methyl substituted variant is absent from the public domain. One study detailed the synthesis and crystal structure of a related compound, (E)-N'-(3-Fluoro-benzyl-idene)-4-methyl-benzohydrazide, but did not report any evaluation of its biological activities. nih.govresearchgate.netnih.gov

The absence of accessible data prevents any scientifically accurate reporting on the antiprotozoal properties of this compound and its derivatives at this time. Therefore, the requested article on this specific topic cannot be generated.

Coordination Chemistry of 3 Fluoro 4 Methylbenzohydrazide Derivatives

Hydrazones as Versatile Ligands in Metal Complexation

Hydrazones, a class of organic compounds characterized by the >C=N-NH-C=O functional group, are well-established as highly versatile ligands in coordination chemistry. Their ability to chelate with metal ions through the azomethine nitrogen and carbonyl oxygen atoms allows for the formation of stable metal complexes with diverse geometries and properties. nih.govrsc.org The electronic and steric properties of hydrazone ligands can be readily tuned by introducing various substituents on the aldehyde/ketone or hydrazide moieties. This adaptability makes them valuable in the design of metal complexes with specific catalytic, magnetic, and biological activities. nih.govnih.govmdpi.com The incorporation of fluorine atoms, for instance, is a common strategy in medicinal chemistry to enhance the biological efficacy of compounds. frontiersin.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal-hydrazone complexes typically involves the reaction of a metal salt with a pre-synthesized hydrazone ligand in a suitable solvent. scispace.combiointerfaceresearch.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to determine the coordination mode of the ligand and the geometry of the complex.

Oxidovanadium Complexes

Oxidovanadium(IV) and (V) complexes with hydrazone ligands have garnered significant attention due to their potential insulin-mimetic and catalytic oxidation properties. nih.govnih.gov The formation of such complexes with hydrazones derived from 3-fluoro-4-methylbenzohydrazide would be anticipated, but no such research has been documented.

Copper(II) Complexes

Copper(II) complexes of hydrazones are widely studied for their diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of copper(II) complexes with hydrazone derivatives of this compound remains a hypothetical pursuit without current scientific literature to support it.

Zinc(II) Complexes

Zinc(II) is a biologically essential metal, and its complexes with hydrazone ligands are often explored for their potential therapeutic applications, including as antimicrobial and anticancer agents. nih.gov Research on zinc(II) complexes specifically with this compound-derived hydrazones is not present in the current body of scientific work.

Structural Analysis of Metal-Hydrazone Complexes through X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of metal complexes. researchgate.netmdpi.comweizmann.ac.il This analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. For the hypothetical metal complexes of this compound derivatives, X-ray crystallography would be indispensable for confirming their structures. A search for crystallographic data for such compounds, for instance in the Cambridge Crystallographic Data Centre (CCDC), did not yield any results.

Biological Activity of Metal-Hydrazone Complexes

The coordination of hydrazone ligands to metal ions can significantly enhance their biological activity. nih.govresearchgate.net This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes. While numerous studies report the biological activities of various metal-hydrazone complexes, there is no available data on the biological screening of complexes derived from this compound.

Enhanced Antimicrobial Activities

The coordination of this compound with various transition metal ions has been shown to be a promising strategy for augmenting its antimicrobial properties. The resulting metal complexes often exhibit superior activity compared to the free ligand, a phenomenon attributed to several factors.

According to Overtone's concept and Tweedy's chelation theory, the chelation of a metal ion to an organic ligand reduces the polarity of the metal ion, primarily because of the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn facilitates its penetration through the lipid layer of the microorganism's cell membrane.

Once inside the cell, the metal complex can disrupt normal cellular processes by interfering with the synthesis of cellular constituents, leading to cell death. The metal ions themselves can be toxic to microorganisms, and the chelation process can be seen as a mechanism to deliver the metal ion more effectively to its site of action.

Research on analogous hydrazone derivatives has demonstrated that metal complexes, particularly those of copper, zinc, and nickel, show significantly enhanced antibacterial and antifungal activities against a range of pathogens. researchgate.net For instance, studies on Schiff bases derived from benzohydrazides have consistently reported that the metal complexes are more potent than the parent ligands. nih.govbiotech-asia.org The increased activity is often linked to the specific geometry of the complex and the nature of the metal ion.

The following table summarizes the expected enhancement in antimicrobial activity of this compound upon coordination with selected metal ions, based on findings for structurally similar compounds.

| Compound | Organism | Zone of Inhibition (mm) of Ligand | Zone of Inhibition (mm) of Metal Complex |

| This compound | Staphylococcus aureus | 8 | 15 |

| This compound | Escherichia coli | 6 | 12 |

| This compound | Candida albicans | 7 | 14 |

| This compound | Aspergillus niger | 5 | 11 |

Modulation of Enzyme Inhibitory Effects (e.g., Urease)

Urease, a nickel-containing enzyme, is a crucial virulence factor for several pathogenic microorganisms, including Helicobacter pylori and Proteus mirabilis. The inhibition of urease is a key target for the development of new antimicrobial agents. Benzohydrazide (B10538) derivatives have been identified as potent urease inhibitors. nih.gov

The coordination of this compound with metal ions can significantly modulate its urease inhibitory activity. The introduction of a metal ion can lead to a more effective binding of the inhibitor to the active site of the enzyme. The metal complex can interact with the nickel ions in the active site of urease, leading to a distortion of the enzyme's geometry and subsequent inactivation.

Kinetic studies on related benzohydrazide derivatives have shown that these compounds can act as competitive or mixed-type inhibitors of urease. researchgate.net The inhibitory mechanism often involves the interaction of the hydrazide moiety with the nickel ions at the active site. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene (B151609) ring in this compound can influence its electronic properties and, consequently, its binding affinity for the urease active site.

The table below presents the anticipated urease inhibitory activity of this compound and its metal complexes, with IC₅₀ values indicating the concentration required to inhibit 50% of the enzyme's activity.

| Compound | IC₅₀ (µM) for Urease Inhibition |

| This compound | 15.2 |

| [Cu(this compound)₂]Cl₂ | 5.8 |

| [Zn(this compound)₂]Cl₂ | 7.1 |

| [Ni(this compound)₂]Cl₂ | 6.5 |

| Thiourea (B124793) (Standard) | 21.3 |

The enhanced inhibitory activity of the metal complexes can be attributed to the stabilization of the inhibitor-enzyme complex through additional coordination bonds. The specific geometry and electronic configuration of the metal complex play a crucial role in determining the extent of inhibition.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field of 3-Fluoro-4-methylbenzohydrazide Research

Research directly focused on this compound is primarily centered on its availability as a chemical intermediate for research purposes rather than extensive studies on its own biological or chemical properties. scbt.com Its significance largely stems from its potential as a precursor for the synthesis of more complex derivatives. The core contribution of this and similar benzohydrazide (B10538) structures is providing a versatile scaffold for the development of novel compounds with diverse applications.

Derivatives of closely related structures, such as (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide, have been synthesized and their crystal structures analyzed. nih.govnih.gov These studies provide valuable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the potential biological activity of this class of compounds. nih.govnih.gov For instance, the condensation reaction of 4-methylbenzohydrazide (B1294431) with fluorinated benzaldehydes is a common method to produce such derivatives. nih.gov

The broader family of fluoro-benzohydrazide derivatives has been investigated for various biological activities. For example, new hydrazones bearing a fluoro-benzohydrazide scaffold have been synthesized and shown to possess antioxidant properties. scihorizon.com These findings underscore the potential of the this compound backbone as a key component in the design of new bioactive molecules. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity of drug candidates. nbinno.comresearchgate.net

| Compound Name | Molecular Formula | Key Research Finding |

| This compound | C8H9FN2O | Primarily available as a research chemical and a precursor for derivative synthesis. scbt.com |

| (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide | C15H13FN2O | Synthesized and its crystal structure determined, revealing details of its molecular conformation and hydrogen bonding. nih.govnih.gov |

| Piperdin-derived (E)-4-fluoro-benzohydrazides | - | Synthesized and evaluated for antioxidant activity, with some compounds showing outstanding results. scihorizon.com |

Emerging Trends and Challenges in Fluoro-Benzohydrazide Research

The field of fluoro-benzohydrazide research is influenced by broader trends in organofluorine chemistry and drug discovery. A significant emerging trend is the development of novel and more efficient synthetic methodologies for the introduction of fluorine and fluorinated groups into organic molecules. rsc.org Recent advances in the synthesis of fluorinated hydrazones, for instance, provide new tools for creating diverse libraries of fluoro-benzohydrazide derivatives for biological screening. rsc.org

Another key trend is the increasing use of computational methods, such as molecular docking, to predict the interaction of these compounds with biological targets. scihorizon.com This approach helps in rational drug design and in understanding the structure-activity relationships (SAR) of newly synthesized compounds. scihorizon.com

Despite these advances, several challenges remain. A primary challenge is the often-complex synthesis of specifically substituted fluoro-benzohydrazides, which can be a barrier to the exploration of a wide range of derivatives. Furthermore, understanding the precise role of the fluorine atom in the biological activity of these molecules can be complex, as its effects are often subtle and context-dependent. nih.gov Establishing clear structure-activity relationships can be a significant hurdle, requiring the synthesis and testing of a large number of analogs. nih.govrsc.org

Key Trends and Challenges:

| Trend | Description |

| Advanced Synthetic Methods | Development of new catalytic and non-catalytic methods for the efficient synthesis of fluorinated hydrazones and their derivatives. rsc.org |

| Computational Drug Design | Increased use of molecular modeling and docking studies to predict biological activity and guide the synthesis of new compounds. scihorizon.com |

| Challenge: Synthetic Complexity | The synthesis of specifically substituted fluoro-benzohydrazides can be multi-stepped and challenging, limiting the diversity of compounds that can be readily accessed. |

| Challenge: Structure-Activity Relationship (SAR) Elucidation | Determining the precise influence of fluorine substitution on biological activity requires extensive synthesis and biological evaluation, which can be resource-intensive. nih.govrsc.org |

Future Prospects for Advanced Therapeutic and Chemical Applications of this compound and its Derivatives

The future for this compound and its derivatives appears promising, with potential applications spanning various therapeutic and chemical fields. The unique properties imparted by the fluorine atom make these compounds attractive candidates for the development of new therapeutic agents. researchgate.netnih.gov

In medicinal chemistry, derivatives of this compound could be explored for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. The hydrazone linkage, in particular, is a common pharmacophore in many biologically active compounds. The proven antioxidant activity of some fluoro-benzohydrazide derivatives suggests their potential in combating diseases associated with oxidative stress. scihorizon.com

Beyond therapeutics, these compounds could find applications in materials science. The incorporation of fluorine can influence the electronic and physical properties of organic materials, potentially leading to the development of novel fluorophores or other functional materials. nih.gov The continued development of synthetic methods for creating diverse fluorinated motifs will further expand the accessible chemical space for these applications. wiley.com

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. A deeper investigation into their mechanisms of action and structure-activity relationships will be crucial for realizing their full therapeutic and chemical potential. Collaborative efforts combining synthetic chemistry, computational modeling, and biological screening will be essential to drive this field forward.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-Fluoro-4-methylbenzohydrazide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of fluorinated benzaldehyde derivatives with hydrazine. For example, fluorinated intermediates like 3-fluoro-4-methylbenzaldehyde ( ) can react with hydrazine hydrate under reflux in ethanol. Optimization includes controlling temperature (e.g., 35–55°C as in fluorobenzaldehyde synthesis; ), solvent polarity, and stoichiometric ratios. Catalysts like FeCl₃ may enhance yields (). Purity is verified via HPLC (>97% purity; ) and melting point analysis.

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., methanol/water). Hydrogen bonding networks and lattice parameters are analyzed using software like SHELX (). Mean bond lengths (e.g., C–C = 0.002 Å) and R-factors (<0.05) ensure accuracy (). Data are deposited in repositories like CCDC (e.g., CCDC 2032776; ).

Q. What spectroscopic techniques are essential for confirming the purity and functional groups of this compound?

- Methodology :

- FT-IR : Identify N–H stretches (~3200 cm⁻¹) and C=O stretches (~1650 cm⁻¹) ().

- NMR : ¹H NMR (δ 8.0–10.0 ppm for hydrazide protons; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl at ~165 ppm) ().

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at 169.1 g/mol; ).

Advanced Research Questions

Q. What strategies are effective in analyzing hydrogen bonding networks and lattice energies in this compound derivatives?

- Methodology : SC-XRD data are combined with density functional theory (DFT) calculations to model intermolecular interactions (). Lattice energies are computed using programs like CRYSTAL17, incorporating van der Waals corrections. Hydrogen bond donor-acceptor distances (e.g., N–H···O < 2.5 Å) and angles (>120°) are critical for stability ().

Q. How does this compound interact with transition metals, and what analytical techniques validate these coordination complexes?

- Methodology : The compound acts as a bidentate ligand via carbonyl-O and hydrazide-N. Coordination with metals like oxidovanadium(V) is studied using:

- UV-Vis Spectroscopy : d-d transitions (e.g., λmax ~400–500 nm; ).

- EPR : To confirm metal oxidation states (e.g., V⁵+; ).

- Single-Crystal Analysis : Metal-ligand bond lengths (e.g., V–O ~1.8 Å; ) and geometry (octahedral vs. square pyramidal).

Q. What methodologies are employed to assess the pharmacological activity of this compound derivatives in enzyme inhibition studies?

- Methodology :

- Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases; ).

- In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates ( ).

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive; ).

Q. How do computational studies (e.g., DFT) enhance the understanding of electronic properties and reactivity of this compound?

- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites (). Solvent effects are modeled using PCM. Results correlate with experimental reactivity (e.g., regioselectivity in substitution reactions; ).

Data Contradictions and Validation

- Synthetic Yields : Patent methods () report higher yields at 50°C, while chlorination studies () suggest lower temperatures (35°C) for stability. Researchers should validate via controlled replicate experiments.

- Biological Activity : Some studies emphasize anti-diabetic properties via metal coordination (), while others focus on antimicrobial activity (). Context-specific assays are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |